molecular formula C18H17FN2O B5313438 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide

Cat. No.: B5313438
M. Wt: 296.3 g/mol
InChI Key: FEJJCKRKJYCQGP-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the reaction of 5-fluoroindole with an appropriate ethylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the use of palladium catalysts in a Sonogashira reaction can be employed to couple the indole derivative with an ethylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Notum enzyme, which can upregulate Wnt signaling. This upregulation is beneficial in conditions where enhanced Wnt signaling is desired, such as in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that confer higher potency and selectivity in inhibiting the Notum enzyme compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-2-4-13(5-3-12)18(22)20-9-8-14-11-21-17-7-6-15(19)10-16(14)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJJCKRKJYCQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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